3,5-Dimethylthioanisole

描述

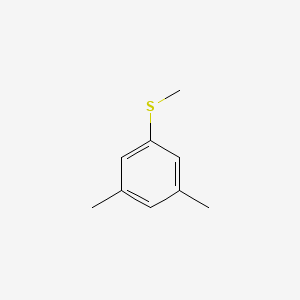

3,5-Dimethylthioanisole is an organic compound with the molecular formula C9H12S. It is characterized by a benzene ring substituted with two methyl groups and a methoxy group. This compound is known for its distinctive odor and is used in various chemical applications.

准备方法

3,5-Dimethylthioanisole can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzenethiol with iodomethane in the presence of potassium carbonate and tetrabutylammonium bromide in dimethyl sulfoxide. The reaction is carried out under argon at ambient temperature for 16 hours, yielding this compound as a slightly yellow oil .

化学反应分析

3,5-Dimethylthioanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

3,5-Dimethylthioanisole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound in studies of sulfur-containing aromatic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and as a flavoring agent

作用机制

The mechanism of action of 3,5-Dimethylthioanisole involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as an electron donor in oxidation-reduction reactions. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

相似化合物的比较

3,5-Dimethylthioanisole can be compared with other similar compounds like 3,5-Dimethylanisole and 3,4-Dimethylanisole. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 3,5-Dimethylanisole has a methoxy group instead of a thioether group, which affects its reactivity and applications .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.

生物活性

3,5-Dimethylthioanisole (DMTA) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DMTA, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

DMTA is characterized by its thioether functional group and two methyl substituents on the aromatic ring. Its molecular formula is C₉H₁₂OS, and it possesses a molecular weight of approximately 168.25 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

One notable area of research focuses on the antimicrobial activity of DMTA. Studies have demonstrated that DMTA exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that DMTA showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Research has also indicated that DMTA possesses anti-inflammatory properties. A study investigated its effects on inflammatory markers in vitro and found that DMTA significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for DMTA in managing inflammatory diseases .

The biological activities of DMTA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMTA has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Interaction with Cell Membranes : The thioether group in DMTA may interact with cell membranes, affecting membrane permeability and leading to bacterial cell death.

- Modulation of Gene Expression : DMTA may influence the expression of genes related to inflammation and immune response, contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial efficacy of DMTA against clinical isolates of S. aureus. The study employed disk diffusion methods and found that DMTA produced clear inhibition zones around the disks, confirming its effectiveness as an antimicrobial agent .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of DMTA in a murine model of arthritis. Mice treated with DMTA exhibited reduced swelling and joint damage compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in the joints .

属性

IUPAC Name |

1,3-dimethyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRCEGLNBBUOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。